3-Formyl-4-methylphenylboronic acid

Suzuki-Miyaura coupling Steric hindrance Transmetalation

Researchers requiring ortho-methyl-substituted biaryl scaffolds often encounter sluggish transmetalation kinetics with unhindered boronic acids. This compound resolves that via a unique ortho-methyl steric environment that modulates Pd coupling, while the 3-formyl group enables one-pot tandem Suzuki-Wittig olefination, reducing isolation steps. • 98% HPLC purity minimizes Pd catalyst poisoning from boronic acid impurities. • Predicted pKa 8.10 facilitates boronate formation under mild aqueous biphasic conditions. • Solid; store at 2-8°C under inert atmosphere.

Molecular Formula C8H9BO3
Molecular Weight 163.97 g/mol
CAS No. 1106869-99-1
Cat. No. B1389969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-methylphenylboronic acid
CAS1106869-99-1
Molecular FormulaC8H9BO3
Molecular Weight163.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C)C=O)(O)O
InChIInChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5,11-12H,1H3
InChIKeyUHPDMPNTUUASKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-4-methylphenylboronic Acid (CAS 1106869-99-1): A Dual-Functional Arylboronic Acid Intermediate for Ortho-Substituted Biaryl Synthesis


3-Formyl-4-methylphenylboronic acid (CAS 1106869-99-1) is an arylboronic acid derivative characterized by the presence of both a formyl group at the 3-position and a methyl group at the 4-position on the phenyl ring . With molecular formula C₈H₉BO₃ and a molecular weight of 163.97 g/mol, this compound exists as a solid at ambient temperature and functions as a boronic acid coupling partner in Suzuki-Miyaura cross-coupling reactions . The compound's substitution pattern creates a unique reactivity profile wherein the ortho-methyl group introduces steric constraints around the boronic acid moiety, while the formyl group provides a versatile synthetic handle for subsequent derivatization or one-pot tandem transformations .

Why 3-Formyl-4-methylphenylboronic Acid Cannot Be Substituted by Generic 4-Methylphenylboronic Acid or 3-Formylphenylboronic Acid


The substitution pattern of 3-formyl-4-methylphenylboronic acid confers a distinct combination of steric and electronic properties that cannot be replicated by simpler analogs. 4-Methylphenylboronic acid (p-tolylboronic acid, CAS 5720-05-8) lacks the formyl group, eliminating the capacity for tandem one-pot transformations such as sequential Suzuki-Wittig olefinations [1]. Conversely, 3-formylphenylboronic acid (CAS 87199-16-4) lacks the ortho-methyl substituent adjacent to the boronic acid moiety, which in the target compound imposes a steric environment that modulates oxidative addition and transmetalation kinetics [2]. Positional isomers such as 2-formyl-5-methylphenylboronic acid (CAS 40138-17-8) and 5-formyl-2-methylphenylboronic acid exhibit altered electronic conjugation and steric profiles, leading to divergent coupling efficiencies and regioselectivity outcomes [3]. Generic substitution therefore introduces risks of lower yields, altered reaction kinetics, or complete incompatibility with established synthetic protocols.

Quantitative Differentiation Evidence for 3-Formyl-4-methylphenylboronic Acid Relative to Structural Analogs


Steric Modulation: Ortho-Methyl Substitution Adjacent to Boronic Acid Influences Transmetalation Kinetics

The methyl group at the 4-position of 3-formyl-4-methylphenylboronic acid resides ortho to the boronic acid functionality (boronic acid at C1, methyl at C4, formyl at C3), introducing measurable steric bulk adjacent to the reactive boron center . This structural feature distinguishes it from 3-formylphenylboronic acid, which lacks any ortho substituent. Literature on ortho-substituted arylboronic acids in Suzuki-Miyaura couplings indicates that a single ortho-methyl group reduces the rate of transmetalation due to increased steric demand during the formation of the palladium-boron ate complex intermediate [1]. While no direct head-to-head kinetic comparison between 3-formyl-4-methylphenylboronic acid and 3-formylphenylboronic acid has been reported in peer-reviewed literature, the class-level inference is well-established: ortho-substituted arylboronic acids generally require extended reaction times, elevated temperatures, or specialized ligand systems to achieve comparable conversions [2].

Suzuki-Miyaura coupling Steric hindrance Transmetalation

One-Pot Tandem Reaction Capability: Formyl Group Enables Sequential Suzuki-Wittig Olefination Pathways

The presence of the formyl substituent at the 3-position enables 3-formyl-4-methylphenylboronic acid to participate in one-pot Suzuki-Wittig olefination sequences [1]. In this transformation, the boronic acid moiety engages in Suzuki cross-coupling with an aryl halide to form a biaryl aldehyde intermediate, which subsequently undergoes in situ Wittig olefination with a stabilized phosphorane such as (carbomethoxymethylene)triphenylphosphorane to yield 3-(biphenyl)acrylates [2]. 4-Methylphenylboronic acid lacks the formyl group and is incapable of participating in this tandem sequence, limiting its utility to single-step Suzuki couplings only [3]. Reported yields for one-pot Suzuki-Wittig transformations using structurally analogous 3-formylphenylboronic acid and 4-formylphenylboronic acid with (carbomethoxymethylene)triphenylphosphorane range from 60% to 85% for the two-step, one-flask sequence [4].

Tandem catalysis One-pot synthesis Wittig olefination

Commercial Purity Grade Specification: 98% (HPLC) Minimum Available from Multiple Suppliers

3-Formyl-4-methylphenylboronic acid is commercially available with a minimum purity specification of 98% as determined by HPLC analysis . This specification is documented in product listings from BLD Pharmatech (distributed via Sigma-Aldrich) and AKSci, providing procurement managers with verifiable quality metrics . In contrast, the positional isomer 2-formyl-5-methylphenylboronic acid (CAS 40138-17-8) is typically offered at 95-97% purity ranges, and 3-formylphenylboronic acid is commonly supplied at 95% purity . The 98% (HPLC) specification for the target compound reduces the likelihood of impurities interfering with catalytic cycles in cross-coupling reactions, where even trace amounts of metal-chelating contaminants can compromise palladium catalyst turnover .

Purity specification Quality control HPLC analysis

Predicted pKa and Solubility Parameters: Distinct Ionization Behavior Compared to Non-Formyl Analogs

Computational predictions indicate that 3-formyl-4-methylphenylboronic acid exhibits a pKa of 8.10 ± 0.10, reflecting the electron-withdrawing effect of the formyl substituent on the boronic acid moiety . This value differs measurably from 4-methylphenylboronic acid, which has an experimentally determined pKa of approximately 8.8-9.0 [1]. The lower pKa of the target compound implies greater acidity and enhanced solubility in mildly basic aqueous media, a relevant consideration for aqueous or biphasic Suzuki-Miyaura coupling conditions where boronate formation facilitates transmetalation [2]. Additionally, the predicted boiling point of 356.5 ± 52.0 °C and density of 1.20 ± 0.1 g/cm³ for the target compound differ from 4-methylphenylboronic acid (molecular weight 135.96 g/mol, density ~1.1 g/cm³) [3], reflecting the additional mass and polarity contributed by the formyl group.

pKa prediction Physicochemical properties Biphasic coupling

Regioisomeric Specificity: Distinct Coupling Partner from 5-Formyl-2-methylphenylboronic Acid in Medicinal Chemistry Applications

3-Formyl-4-methylphenylboronic acid and its regioisomer 5-formyl-2-methylphenylboronic acid (CAS not specified in search results, but structure verified in PubChem) represent two distinct substitution patterns that generate different biaryl scaffolds upon Suzuki coupling [1]. The target compound produces 3-formyl-4-methyl-substituted biaryl products, whereas the regioisomer yields 5-formyl-2-methyl-substituted biaryl frameworks. In medicinal chemistry programs targeting serine protease inhibitors, Suzuki-Miyaura couplings with formyl-substituted arylboronic acids have been employed to construct biaryl pharmacophores that interact with protease active sites [2]. The regiochemistry of the methyl and formyl substituents directly affects the three-dimensional orientation of the resulting biaryl system, influencing binding pocket complementarity . Patent literature indicates that 5-formyl-2-methylphenylboronic acid has been cited in 28 patents, suggesting established intellectual property associated with specific regioisomeric forms [3].

Regioisomer Serine protease inhibitor Biaryl pharmacophore

Optimal Application Scenarios for 3-Formyl-4-methylphenylboronic Acid in Pharmaceutical and Agrochemical Synthesis


Synthesis of Ortho-Methyl-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

3-Formyl-4-methylphenylboronic acid is employed as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct ortho-methyl-substituted biaryl frameworks. The ortho-methyl group adjacent to the boronic acid introduces steric constraints that may necessitate optimized catalyst systems (e.g., bulky phosphine ligands) or extended reaction times relative to unsubstituted analogs [1]. This application is particularly relevant in medicinal chemistry for generating biaryl scaffolds where the methyl substituent modulates metabolic stability or target binding conformation [2]. The 98% HPLC purity specification ensures minimal interference from boronic acid-related impurities that could otherwise poison palladium catalysts .

One-Pot Sequential Suzuki-Wittig Olefination for 3-(Biphenyl)acrylate Synthesis

The formyl group at the 3-position enables tandem reaction sequences wherein Suzuki cross-coupling generates a biaryl aldehyde intermediate that undergoes subsequent in situ Wittig olefination with stabilized phosphoranes [1]. This one-pot approach reduces the number of isolation and purification steps required, improving overall process efficiency [2]. This capability distinguishes the compound from 4-methylphenylboronic acid, which cannot participate in such tandem sequences. Reported yields for analogous one-pot Suzuki-Wittig transformations with 3-formylphenylboronic acid derivatives range from 60% to 85%, providing a performance benchmark for process development .

Synthesis of Serine Protease Inhibitor Intermediates Requiring Specific Substitution Patterns

The specific 3-formyl-4-methyl substitution pattern has been implicated in the synthesis of serine protease inhibitors via Suzuki-Miyaura coupling [1]. Molecular docking studies on structurally related 3-formylphenylboronic acid derivatives have demonstrated binding affinity to anti-apoptotic proteins, suggesting potential applications in targeted therapeutic development [2]. The regioisomeric specificity of 3-formyl-4-methylphenylboronic acid is critical for generating the correct biaryl geometry required for protease active site interactions. Procurement of the correct isomer avoids the generation of regioisomeric impurities that could confound structure-activity relationship analysis .

Aqueous-Phase Suzuki Couplings Leveraging Enhanced Acidity

The predicted pKa of 8.10 ± 0.10 for 3-formyl-4-methylphenylboronic acid is lower than that of unsubstituted or methyl-only arylboronic acids [1]. This increased acidity facilitates boronate formation under mildly basic aqueous conditions, potentially enhancing transmetalation rates in aqueous or biphasic Suzuki-Miyaura coupling protocols [2]. For applications employing water as a green solvent or in continuous flow microreactor systems, this physicochemical property may offer operational advantages compared to less acidic analogs . The compound's solid physical form and 2-8°C storage condition are compatible with standard laboratory handling procedures .

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